(3-Bromofuro[2,3-c]pyridin-5-yl)methanol
Description
(3-Bromofuro[2,3-c]pyridin-5-yl)methanol is a heterocyclic compound featuring a fused furopyridine core with a bromine substituent at position 3 and a hydroxymethyl group at position 5. Its molecular formula is C₈H₆BrNO₂, with a molecular weight of 228.04 g/mol.
Properties
Molecular Formula |
C8H6BrNO2 |
|---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
(3-bromofuro[2,3-c]pyridin-5-yl)methanol |
InChI |
InChI=1S/C8H6BrNO2/c9-7-4-12-8-2-10-5(3-11)1-6(7)8/h1-2,4,11H,3H2 |
InChI Key |
YMYMALDOJJGSNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC2=C1C(=CO2)Br)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogenated Furopyridine Methanol Derivatives
- (7-Chlorofuro[2,3-c]pyridin-5-yl)methanol (CAS 208519-39-5): Molecular Formula: C₈H₆ClNO₂ Molecular Weight: 183.59 g/mol Substituents: Chlorine at position 7, hydroxymethyl at position 5. Key Differences: The 7-chloro substitution likely reduces steric hindrance compared to 3-bromo in the target compound. Chlorine’s smaller atomic radius and lower electronegativity may result in weaker inductive effects and altered reactivity in nucleophilic substitutions .
- 1-(7-Chloro-3-methylfuro[2,3-c]pyridin-5-yl)-ethanone: Substituents: Chlorine at position 7, methyl at position 3, acetyl at position 5. Key Differences: The methyl group increases lipophilicity, while the acetyl group lacks the hydrogen-bonding capability of hydroxymethyl.
Pyridine-Based Methanols with Halogens
- Substituents: Halogens at positions 2 and 5. Bromine and fluorine introduce distinct electronic effects; fluorine’s strong electronegativity may enhance metabolic stability compared to bromine .
Other Fused Heterocycles
- Bis-pyrazolo[4,3-c]pyridine Derivatives :
- Core Structure : Pyrazolo-pyridine (two fused heterocycles).
- Key Differences : The pyrazole ring introduces additional nitrogen atoms, increasing hydrogen-bond acceptor capacity and altering electronic properties. Such compounds often exhibit higher melting points (e.g., 338–341°C for a bis-pyrazolo derivative) due to enhanced crystallinity .
Data Tables
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | H-Bond Donors/Acceptors |
|---|---|---|---|---|
| (3-Bromofuro[2,3-c]pyridin-5-yl)methanol | Furo[2,3-c]pyridine | 3-Br, 5-CH₂OH | 228.04 | 1 / 3 |
| (7-Chlorofuro[2,3-c]pyridin-5-yl)methanol | Furo[2,3-c]pyridine | 7-Cl, 5-CH₂OH | 183.59 | 1 / 3 |
| (5-Bromo-2-chloropyridin-3-yl)methanol | Pyridine | 5-Br, 2-Cl, 3-CH₂OH | 222.46 | 1 / 3 |
| 1-(7-Chloro-3-methylfuro[2,3-c]pyridin-5-yl)-ethanone | Furo[2,3-c]pyridine | 7-Cl, 3-CH₃, 5-COCH₃ | 223.66 | 0 / 3 |
Research Findings
- Halogen Effects : Bromine’s larger size and polarizability in the target compound may enhance π-π stacking interactions in biological systems compared to chlorine or fluorine .
- Hydroxymethyl vs. Methyl : The hydroxymethyl group in the target compound improves aqueous solubility and enables hydrogen bonding, critical for interactions with enzymatic active sites. In contrast, methyl groups (e.g., in 3-methyl derivatives) increase lipophilicity, favoring membrane permeability .
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